Benzonitrile, 4-(dibutylamino)-2-(trifluoromethyl)-
Description
Benzonitrile, 4-(dibutylamino)-2-(trifluoromethyl)-, is a substituted benzonitrile derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and a dibutylamino (-N(C₄H₉)₂) group at the 4-position of the aromatic ring. The trifluoromethyl group is a strong electron-withdrawing moiety, enhancing the electrophilicity of the nitrile group and influencing the compound’s polarity and lipophilicity. The dibutylamino substituent, a bulky tertiary amine, introduces steric hindrance and electron-donating effects, which may modulate reactivity and solubility.
Properties
CAS No. |
821776-98-1 |
|---|---|
Molecular Formula |
C16H21F3N2 |
Molecular Weight |
298.35 g/mol |
IUPAC Name |
4-(dibutylamino)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C16H21F3N2/c1-3-5-9-21(10-6-4-2)14-8-7-13(12-20)15(11-14)16(17,18)19/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
DROJJNYRJOQECY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Aromatic Substitution (NAS)
Precursor : 4-Chloro-2-(trifluoromethyl)benzonitrile (CAS 320-41-2).
Mechanism :
- Activation : The trifluoromethyl and nitrile groups activate the 4-chloro position for NAS.
- Nucleophilic Attack : Dibutylamine displaces chlorine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃).
Reaction Scheme :
$$ \text{Ar-Cl} + \text{HN(C₄H₉)₂} \xrightarrow{\text{Base, Solvent}} \text{Ar-N(C₄H₉)₂} + \text{HCl} $$
Key Conditions :
| Parameter | Typical Value | Source |
|---|---|---|
| Temperature | 80–120°C | |
| Solvent | DMF, DMSO | |
| Catalyst | Phase-transfer agents (e.g., tetrabutylammonium bromide) | |
| Yield | 60–80% (estimated) |
Advantages :
- Shorter route compared to multi-step methods.
- Scalable for industrial production.
Challenges :
- Steric hindrance from dibutylamine may reduce reaction efficiency.
- Potential side reactions (e.g., hydrolysis of nitrile).
Multi-Step Functionalization
Route :
- Nitration : Introduce a nitro group at the 4-position.
- Reduction : Convert nitro to amine.
- Alkylation : React with dibutylamine.
Example Pathway :
$$ \text{Ar-H} \rightarrow \text{Ar-NO₂} \xrightarrow{\text{H₂/Pd}} \text{Ar-NH₂} \xrightarrow{\text{R₂NH}} \text{Ar-NR₂} $$
Precursor Synthesis :
- Nitration : Use HNO₃/H₂SO₄ on 2-trifluoromethylbenzonitrile.
- Reduction : Catalytic hydrogenation (Raney Ni, H₂).
- Alkylation : Dibutylamine in ethanol with acid catalysis.
Key Conditions :
| Step | Reagents/Conditions | Yield (Est.) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 70–85% |
| Reduction | H₂, Pd/C, EtOH, 60°C | 90–95% |
| Alkylation | Dibutylamine, HCl, reflux | 60–75% |
Advantages :
- Better control over regioselectivity.
- Compatible with existing industrial processes.
Disadvantages :
- Longer synthesis time.
- Higher reagent costs.
Continuous Flow Synthesis
Method :
- Precursor : 4-Chloro-2-(trifluoromethyl)benzonitrile.
- Process : Dibutylamine and base are fed into a microreactor for rapid mixing and heating.
Benefits :
Example Setup :
| Component | Specification |
|---|---|
| Reactor | Microchannel reactor |
| Temperature | 100–150°C |
| Residence Time | 10–30 minutes |
| Yield | 75–90% (estimated) |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct NAS | Short reaction time | Steric hindrance from dibutylamine |
| Multi-Step | High regioselectivity | Higher cost, longer route |
| Continuous Flow | Safety, scalability | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(dibutylamino)-2-(trifluoromethyl)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzonitrile core.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Material Science Applications
2.1. Solvent Properties
Benzonitrile, including its derivatives, is often used as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds without participating in chemical reactions itself. The dibutylamino and trifluoromethyl groups enhance its solvent properties, making it suitable for various chemical reactions .
2.2. Synthesis of Advanced Materials
The compound serves as an intermediate in the synthesis of more complex materials and chemicals, including polymers and specialty chemicals used in electronics and pharmaceuticals. Its unique structure allows for modifications that can lead to materials with tailored properties for specific applications .
Table 1: Summary of Applications and Findings
Mechanism of Action
The mechanism by which Benzonitrile, 4-(dibutylamino)-2-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the dibutylamino group can modulate its solubility and bioavailability .
Comparison with Similar Compounds
Key Observations:
- Electron Effects: The dibutylamino group’s electron-donating nature contrasts with electron-withdrawing substituents (e.g., -Br, -CF₃), altering the nitrile’s electrophilicity.
- Steric Hindrance: The bulky dibutylamino group reduces accessibility to the aromatic ring compared to smaller substituents (e.g., -NH₂, -OAr) .
- Lipophilicity: The trifluoromethyl group and aliphatic butyl chains likely increase logP values, making the compound more lipid-soluble than polar analogs like 4-morpholinobenzonitrile .
Physicochemical and Spectral Data
While specific data for the target compound are unavailable, extrapolations can be made:
- Boiling Point: Expected to exceed 300°C (similar to 4-amino-5-ethynyl-2-(trifluoromethyl)benzonitrile, 304.1°C predicted) .
- pKa: The dibutylamino group’s basicity (predicted pKa ~10–11) contrasts with acidic protons in hydroxyl-substituted analogs (e.g., 4-(2-acetyl-3-hydroxyphenoxy)-2-(trifluoromethyl)benzonitrile) .
- IR Spectroscopy : A strong C≡N stretch (~2230 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) are expected, consistent with other trifluoromethylbenzonitriles .
Research Implications and Limitations
- Pharmaceutical Relevance: The dibutylamino group may enhance blood-brain barrier penetration, making the compound a candidate for central nervous system-targeted drugs (cf. ND-14 in ) .
- Limitations : Lack of direct experimental data (e.g., solubility, stability) necessitates further characterization. Contradictions in substituent effects (e.g., electron donation vs. withdrawal) require computational validation (e.g., DFT studies).
Biological Activity
Antibacterial Properties
Recent studies have shown that benzonitrile derivatives exhibit significant antibacterial activity. A 2024 study investigated a small molecule belonging to the nitrile class, which demonstrated broad-spectrum activity against bacterial pathogens, particularly enteric pathogens . While this study did not specifically examine Benzonitrile, 4-(dibutylamino)-2-(trifluoromethyl)-, the findings suggest potential antibacterial properties for similar compounds.
Case Study: Enteric Pathogen Inhibition
The study revealed that the investigated nitrile compound (IITR00210) exhibited potent bactericidal activity against enteropathogens, resulting in a reduction of bacterial counts greater than 3 Log10 CFU in time-kill kinetic assays . This suggests that Benzonitrile, 4-(dibutylamino)-2-(trifluoromethyl)- may possess similar antibacterial properties, particularly against enteric pathogens.
The biological activity of Benzonitrile, 4-(dibutylamino)-2-(trifluoromethyl)- likely involves interactions with specific molecular targets. Based on studies of similar compounds, the following mechanisms may be relevant:
- Cell Envelope Stress: The compound may induce bacterial cell envelope stress, leading to alterations in the overall proton motive force (PMF) .
- ATP Dissipation: Disruption of PMF can cause intracellular ATP dissipation, ultimately promoting cell death .
- Translational Aberration: The cell envelope stress generated by the compound may lead to translational aberrations in bacterial cells .
Potential Therapeutic Applications
Given its structural similarities to other biologically active benzonitrile derivatives, Benzonitrile, 4-(dibutylamino)-2-(trifluoromethyl)- may have potential therapeutic applications:
- Antimicrobial Agent: The compound could be explored as a potential treatment for bacterial infections, particularly those caused by enteric pathogens .
- Biofilm Inhibition: Similar compounds have shown antibiofilm activity, suggesting a possible role in preventing or treating biofilm-associated infections .
- Intracellular Bacterial Infections: The compound may be effective against intracellular bacterial infections, as observed with similar molecules in polymorphonuclear cells .
Safety Profile
While specific safety data for Benzonitrile, 4-(dibutylamino)-2-(trifluoromethyl)- is not available, studies on similar compounds suggest a potentially favorable safety profile. The nitrile compound investigated in the 2024 study exhibited a safe profile in both in vitro and in vivo settings .
Research Findings
The following table summarizes key research findings related to the biological activity of benzonitrile derivatives, which may be indicative of the potential effects of Benzonitrile, 4-(dibutylamino)-2-(trifluoromethyl)-:
Future Research Directions
To fully elucidate the biological activity of Benzonitrile, 4-(dibutylamino)-2-(trifluoromethyl)-, further research is needed:
- Structure-Activity Relationship (SAR) studies to determine the impact of the dibutylamino and trifluoromethyl groups on biological activity.
- In vitro and in vivo studies specifically targeting this compound to confirm its antibacterial and other potential biological effects.
- Investigation of potential synergistic effects with existing antibiotics or other therapeutic agents.
- Exploration of its efficacy against multidrug-resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
